molecular formula C16H21NO4S B6425752 4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034527-71-2

4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6425752
CAS No.: 2034527-71-2
M. Wt: 323.4 g/mol
InChI Key: MCXZFWNEKIGGLI-UHFFFAOYSA-N
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Description

4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound featuring a thiazepane ring, a phenyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiazepane derivative, the introduction of the oxolane-3-carbonyl group can be achieved through nucleophilic substitution reactions. The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid
  • 1-(Oxolane-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
  • Tetrahydrofuran-3-carbonyl chloride

Uniqueness

4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to its combination of a thiazepane ring and an oxolane moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZFWNEKIGGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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